molecular formula C14H19N5O5 B15218340 2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid

Cat. No.: B15218340
M. Wt: 337.33 g/mol
InChI Key: OZZFNVQKTQUUHQ-AXDSSHIGSA-N
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Description

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid is a complex organic compound with a unique structure that includes an imidazole ring and a piperidine ring

Properties

Molecular Formula

C14H19N5O5

Molecular Weight

337.33 g/mol

IUPAC Name

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C14H19N5O5/c20-11-3-1-2-9(18-11)14(24)19-10(4-8-5-15-7-17-8)13(23)16-6-12(21)22/h5,7,9-10H,1-4,6H2,(H,15,17)(H,16,23)(H,18,20)(H,19,24)(H,21,22)/t9?,10-/m0/s1

InChI Key

OZZFNVQKTQUUHQ-AXDSSHIGSA-N

Isomeric SMILES

C1CC(NC(=O)C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O

Canonical SMILES

C1CC(NC(=O)C1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid typically involves multiple steps, starting with the preparation of the imidazole and piperidine precursors. The key steps include:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of glyoxal with ammonia and formaldehyde.

    Synthesis of the Piperidine Ring: This involves the hydrogenation of pyridine or the cyclization of 1,5-diaminopentane.

    Coupling Reactions: The imidazole and piperidine rings are then coupled through amide bond formation using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Hydroxyl derivatives of the piperidine ring.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like histidine and imidazole-4-acetic acid.

    Piperidine Derivatives: Compounds like piperine and piperidine-4-carboxylic acid.

Uniqueness

2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid is unique due to its combined imidazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.

Biological Activity

The compound 2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates an imidazole ring with a piperidine moiety, contributing to its unique biological properties. The chemical formula can be represented as follows:

C14H18N4O4\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{4}

Table 1: Structural Characteristics

ComponentDescription
Imidazole RingContributes to biological activity
Piperidine MoietyEnhances binding affinity
Carboxylic Acid GroupFacilitates solubility and reactivity

Enzyme Inhibition

Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on various enzymes, including carbonic anhydrases (CAs) . In particular, studies have shown selective inhibition against the cytosolic isoform hCA II, with inhibition constants (K_i) ranging from 57.7 to 98.2 µM . This selective inhibition suggests potential therapeutic applications in conditions where hCA II is implicated, such as certain cancers .

Antitumor Activity

The compound has been explored for its antitumor properties. Similar derivatives have demonstrated significant cytotoxic effects against human solid tumors, particularly colon and lung cancers. In vitro assays using human tumor cell lines (e.g., HT 29 for colon carcinoma) have shown promising results, with IC_50 values indicating effective growth inhibition .

Case Studies

  • Colon Cancer Treatment : In a study focusing on colon carcinoma models, compounds related to this compound exhibited significant cytotoxicity. The MTT assay indicated a marked reduction in cell viability, supporting its potential as a therapeutic agent against resistant tumor types .
  • Lung Cancer Models : Further investigations into lung cancer cell lines revealed that these compounds could induce apoptosis through caspase activation pathways, providing insights into their mechanism of action and reinforcing their role in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the imidazole or piperidine moieties can significantly alter the biological activity of the compound. For instance:

  • Substituents on the Imidazole Ring : The presence of electron-withdrawing groups enhances binding affinity to target enzymes.
  • Piperidine Modifications : Altering the carbonyl group can improve solubility and bioavailability.

Table 2: Summary of Structure-Activity Relationships

ModificationEffect on Activity
Electron-withdrawing groupsIncreased enzyme binding affinity
Carbonyl group alterationsEnhanced solubility and bioavailability

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